molecular formula C19H15ClN4O B275172 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine

Cat. No. B275172
M. Wt: 350.8 g/mol
InChI Key: OYCDXZAUSBGNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine is a chemical compound that has been the subject of extensive scientific research in recent years. It is a member of the pyrazolopyridazine family of compounds and has been found to have a variety of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine is not fully understood, but it is believed to work by inhibiting the activity of a protein called cyclin-dependent kinase 4 (CDK4). CDK4 is a key regulator of cell division and is often overexpressed in cancer cells, leading to uncontrolled cell growth. By inhibiting CDK4, 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine has been found to have a variety of other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and viruses, and may have potential as an anti-inflammatory agent. It has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, the complex synthesis method and limited availability of the compound can be a limitation for some researchers.

Future Directions

There are many exciting future directions for research on 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also exploring its potential as an anti-inflammatory agent and neuroprotective agent. In addition, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for wider use in scientific research.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine is a complex process that involves several steps. The first step is the preparation of 4-(4-methoxyphenyl)-3-buten-2-one, which is then reacted with 4-chlorobenzaldehyde to form 2-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-buten-2-one. This intermediate is then subjected to cyclization using ammonium acetate and copper(II) sulfate to yield the final product.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine has been found to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of different types of cancer cells, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C19H15ClN4O/c1-12-18-17(11-24(23-18)15-7-5-14(20)6-8-15)19(22-21-12)13-3-9-16(25-2)10-4-13/h3-11H,1-2H3

InChI Key

OYCDXZAUSBGNEU-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CN(N=C12)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=NN=C(C2=CN(N=C12)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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